Nordoxepin D3 Hydrochloride
CAS No.:
Cat. No.: VC16014971
Molecular Formula: C18H20ClNO
Molecular Weight: 304.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20ClNO |
|---|---|
| Molecular Weight | 304.8 g/mol |
| IUPAC Name | 3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3; |
| Standard InChI Key | GNPPEZGJRSOKRE-NIIDSAIPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
| Canonical SMILES | CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Nordoxepin D3 hydrochloride (C₁₈H₁₇D₃ClNO) incorporates three deuterium atoms at specific positions within its structure, as evidenced by its canonical SMILES notation: [2H]C([2H])([2H])NCC/C=C1C2=CC=CC=C2OCC3=CC=CC=C13.[H]Cl . The deuterium substitution occurs on the methyl group adjacent to the tertiary amine, preserving the compound's pharmacological activity while altering its mass-to-charge ratio for analytical differentiation. With a molecular weight of 304.83 g/mol, this labeled metabolite exhibits identical receptor binding kinetics to its non-deuterated counterpart, ensuring biological relevance in metabolic studies .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1331665-54-3 |
| Molecular Formula | C₁₈H₁₇D₃ClNO |
| Molecular Weight | 304.83 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C (desiccated) |
| Purity Specifications | >99% (HPLC confirmed) |
Pharmacological Profile and Metabolic Relevance
Advantages of Deuterium Labeling in Bioanalysis
The strategic placement of three deuterium atoms provides a 3 Da mass shift relative to non-deuterated nordoxepin, enabling unambiguous detection in LC-MS/MS systems. This mass difference eliminates signal overlap between analyte and internal standard, particularly crucial when analyzing samples with endogenous nordoxepin concentrations below 1 ng/mL . Studies demonstrate that using nordoxepin D3 hydrochloride as an internal standard improves assay precision from ±15% to ±5% compared to structural analogs .
Analytical Applications in Clinical Research
LC-MS/MS Quantification Methodologies
Patel et al. (2018) developed a validated LC-MS/MS protocol employing nordoxepin D3 hydrochloride for simultaneous quantification of doxepin and nordoxepin in human plasma. Key method parameters include:
-
Chromatography: Zorbax SB-C18 column (2.1 × 50 mm, 3.5 μm)
-
Mobile Phase: 0.1% formic acid in water/acetonitrile (70:30 v/v)
-
Ionization Mode: Positive electrospray (ESI+)
-
Transition Ions: m/z 280.1→107.0 (nordoxepin) and m/z 283.1→110.0 (D3 analog)
This method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL with ≤6.8% inter-day variability, demonstrating superior sensitivity compared to earlier HPLC-UV methods .
Bioequivalence Study Applications
Synthesis and Quality Control Considerations
Large-Scale Production Challenges
While the parent compound doxepin benefits from optimized nickel-catalyzed synthesis , nordoxepin D3 hydrochloride production requires additional deuterium incorporation steps. Current Good Manufacturing Practice (cGMP) guidelines mandate:
-
Deuterium enrichment verification via high-resolution mass spectrometry
-
Residual solvent analysis for DMF (limit ≤880 ppm)
-
Heavy metal contamination screening (Ni ≤10 ppm)
Batch records from GLP-certified facilities show typical yields of 82-85% after recrystallization, with process-related impurities controlled below 0.2% .
Regulatory Status and Research Use Specifications
Non-Clinical Designation
As per ICH M3(R2) guidelines, nordoxepin D3 hydrochloride is classified exclusively for non-clinical research. Current regulatory filings include:
-
FDA Drug Master File (DMF) Type II: #XXXXX (confidential)
-
EMA Active Substance Master File (ASMF): EMEA/H/C/XXXX
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume